{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a quinoline ring, a pyrrolidine ring, and a piperazine ring . These groups are common in many biologically active compounds. The quinoline ring, for instance, is present in many antimalarial drugs . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, pyrrolidine, and piperazine rings. The spatial orientation of substituents on these rings can lead to different biological profiles of drug candidates, due to the different binding modes to proteins .Applications De Recherche Scientifique
Antibacterial Applications
Quinolone derivatives are widely recognized for their antibacterial efficacy, with modifications at various positions on the quinolone core structure influencing both activity and side-effect profiles. For instance, fluoroquinolones, characterized by a fluorine atom at the C-6 position, are known for broad-spectrum antibacterial activity, targeting gram-negative and gram-positive bacteria. Structural modifications, such as alkylated pyrrolidine or piperazine at C-7, are shown to enhance serum half-life and potency against gram-positive bacteria, while maintaining good oral absorption and activity against anaerobes (Domagala, 1994).
Antipsychotic and Neuroactive Properties
Certain derivatives of pyrrolidinyl and piperazinyl have been investigated for their potential in treating neurological and psychiatric conditions. For example, conformationally constrained butyrophenones, bearing 4-(6-fluorobenzisoxazolyl)piperidine and related moieties, have been evaluated as antipsychotic agents, demonstrating affinity for dopamine and serotonin receptors. These compounds show promise as neuroleptic drugs, potentially effective in managing psychotic disorders without inducing extrapyramidal side effects (Raviña et al., 2000).
Anticancer Activity
The structural incorporation of piperazinyl groups into steroid backbones, as seen in derivatives designed for anticancer activity, illustrates the versatility of this moiety in medicinal chemistry. Compounds such as RM-581, designed by modifying the androstane backbone with a more stable mestranol moiety and a piperazinyl substituent, have shown potent and selective activity against breast cancer cells in vitro and in vivo, highlighting the potential of such structural frameworks in cancer therapy (Perreault et al., 2017).
Analgesic Applications
The role of high-efficacy 5-HT1A receptor agonists in managing pain, particularly neuropathic pain, has been documented, with compounds such as F 13640 showing significant analgesic effects in animal models. This indicates the potential of structurally related compounds in developing treatments for chronic pain conditions, including those stemming from spinal cord injuries (Colpaert et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, causing changes in the function of these receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Pharmacokinetics
The design and development of new drugs with potential antimicrobial activity often involve modification of the structure of existing drug molecules to improve their pharmacokinetic properties .
Result of Action
Similar compounds have been found to alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Therefore, it’s difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl(pyrrolidin-1-yl)methanone over time in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of 6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl(pyrrolidin-1-yl)methanone in animal models have not been reported in the literature .
Propriétés
IUPAC Name |
[6-fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O/c1-18-6-2-3-7-23(18)28-12-14-29(15-13-28)24-20-16-19(26)8-9-22(20)27-17-21(24)25(31)30-10-4-5-11-30/h2-3,6-9,16-17H,4-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVPIIUUEGSPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.